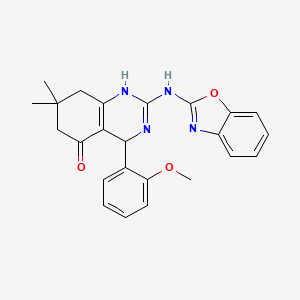

2-(1,3-benzoxazol-2-ylamino)-4-(2-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one

Description

The compound 2-(1,3-benzoxazol-2-ylamino)-4-(2-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one belongs to the tetrahydroquinazolinone family, characterized by a bicyclic core with a ketone group at position 5 and substituents at positions 2 and 2.

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-ylamino)-4-(2-methoxyphenyl)-7,7-dimethyl-1,4,6,8-tetrahydroquinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3/c1-24(2)12-16-20(17(29)13-24)21(14-8-4-6-10-18(14)30-3)27-22(25-16)28-23-26-15-9-5-7-11-19(15)31-23/h4-11,21H,12-13H2,1-3H3,(H2,25,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSLGXJZLLZCSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(N=C(N2)NC3=NC4=CC=CC=C4O3)C5=CC=CC=C5OC)C(=O)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1,3-benzoxazol-2-ylamino)-4-(2-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : 2-(1,3-benzoxazol-2-ylamino)-4-(2-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one

- Molecular Formula : C24H24N4O3

- Molecular Weight : 416.472 g/mol

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. A study on related compounds found that while many derivatives were tested against bacterial strains such as Bacillus subtilis and Escherichia coli, only a few demonstrated significant activity. The structure-activity relationship (SAR) revealed that electron-donating groups on the phenyl ring enhanced antibacterial effects .

Anticancer Potential

Numerous studies have highlighted the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. The compound has shown promise against several types of cancer cells, including:

- Breast cancer (MCF-7)

- Lung cancer (A549)

- Liver cancer (HepG2)

- Prostate cancer (PC3)

For instance, a systematic review indicated that certain benzoxazole derivatives could induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle proteins and apoptosis-related genes .

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : It could bind to receptor sites on cell membranes, altering downstream signaling cascades.

- DNA Interaction : Some studies suggest that benzoxazole derivatives can intercalate into DNA, disrupting replication and transcription processes.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a notable case study involving the compound's anticancer properties, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value indicating effective cytotoxicity at lower concentrations. The study utilized WST-1 assays to quantify cell viability post-treatment .

Pharmacological Profile

The pharmacological profile of this compound suggests potential applications in treating various diseases due to its multi-targeted action:

- Antitumor Agents : Development as a chemotherapeutic agent for different cancers.

- Antimicrobial Agents : Exploration for new antibiotics against resistant strains.

- Fluorescent Probes : Investigated for use in biological imaging due to unique structural properties.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The tetrahydroquinazolinone scaffold is conserved across analogs, but substituents at positions 2 and 4 dictate biological activity and physicochemical properties. Below is a comparative analysis:

Impact of Substituents on Activity

4-Substituent :

- 2-Methoxyphenyl (Target) : The methoxy group’s electron-donating nature may enhance solubility and influence binding interactions compared to halogens (e.g., Cl, F) .

- 4-Chlorophenyl () : Chlorine’s electron-withdrawing effect could increase membrane permeability but reduce solubility .

- Diaryl Groups () : Anti-HBV activity is optimized with para-substituted aryl groups, suggesting steric and electronic compatibility with viral capsid targets .

- 2-Substituent: The 1,3-benzoxazol-2-ylamino group is conserved in multiple analogs, likely contributing to hydrogen bonding with biological targets .

Physicochemical and Spectroscopic Properties

- Synthetic Routes : One-pot synthesis methods (e.g., for thioxo derivatives in ) highlight scalability advantages over multi-step protocols .

- Spectroscopy: NMR and IR data () confirm the stability of the tetrahydroquinazolinone core and substituent orientations. For example, the 2-thioxo derivative () shows distinct IR peaks at 1620 cm⁻¹ (C=O) and 1260 cm⁻¹ (C–O–C) .

Anti-HBV Activity ()

The 2,4-diaryl tetrahydroquinazolinones exhibit IC50 values in the low micromolar range against HBV capsid assembly. Modifications at position 4 (e.g., 4-methylphenyl vs. 4-chlorophenyl) significantly affect potency, with electron-withdrawing groups enhancing target engagement .

Antibacterial and Antitumor Potential

- Thioxo Derivatives () : Demonstrated moderate activity against Gram-positive bacteria, likely due to improved membrane penetration from sulfur incorporation .

Q & A

Q. What are the critical steps for synthesizing this compound with high yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation of substituted quinazolinone precursors with benzoxazole derivatives. Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while ethanol aids recrystallization for purity .

- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) optimize ring closure efficiency .

- Temperature control : Maintain 60–80°C during cyclization to prevent side reactions .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by HPLC for final purity validation .

Q. Which spectroscopic techniques are most reliable for structural characterization?

- Methodological Answer : A combination of techniques is required for unambiguous confirmation:

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model binding poses with kinase targets (e.g., EGFR). Focus on the benzoxazole moiety’s role in π-π stacking with aromatic residues (e.g., Phe723) .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of the compound-protein complex. Monitor RMSD (<2.0 Å) and hydrogen bond retention .

- Free energy calculations : Apply MM-PBSA to quantify binding affinity, prioritizing substituents (e.g., 2-methoxyphenyl) for lead optimization .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may arise from assay conditions or target specificity. Address these via:

- Dose-response standardization : Test across a 10 nM–100 µM range in triplicate, using positive controls (e.g., doxorubicin for cytotoxicity) .

- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

- Meta-analysis : Compare data across studies using tools like RevMan, adjusting for variables like cell line (HeLa vs. MCF-7) or incubation time .

Q. How does the 2-methoxyphenyl substituent influence pharmacological activity?

- Methodological Answer : The substituent’s electronic and steric effects modulate target binding:

- SAR studies : Synthesize analogs with -OCH₃ replaced by -NO₂ or -Cl. Test IC₅₀ against cancer cell lines to correlate electron-withdrawing/donating effects .

- X-ray crystallography : Resolve co-crystal structures with targets (e.g., tubulin) to visualize methoxy group interactions with hydrophobic pockets .

- QSAR modeling : Develop regression models using descriptors like logP and polar surface area to predict activity trends .

Data Contradiction Analysis

Q. Why do some studies report potent cytotoxicity while others show minimal activity?

- Methodological Answer : Contradictions may stem from:

- Cellular uptake variability : Measure intracellular concentrations via LC-MS in different cell lines (e.g., P-gp overexpressing vs. wild-type) .

- Metabolic instability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Modify the benzoxazole core with fluorine to enhance stability .

- Assay interference : Test for false positives via counter-screens (e.g., luciferase inhibition assays) .

Research Design Considerations

Q. How to design a robust study evaluating this compound’s mechanism of action?

- Methodological Answer :

- Hypothesis-driven workflow :

Target identification : Use CRISPR-Cas9 knockout libraries to pinpoint essential genes for compound efficacy .

Pathway analysis : Perform RNA-seq on treated cells to map dysregulated pathways (e.g., apoptosis, autophagy) .

Validation : Confirm hits with siRNA knockdown and rescue experiments .

- Controls : Include vehicle-only and structurally related inactive analogs to isolate compound-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.